molecular formula C19H18FNO2S B2586093 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 2097932-67-5

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No.: B2586093
CAS No.: 2097932-67-5
M. Wt: 343.42
InChI Key: VBPHKCMLJTWPQC-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS: 2097932-67-5) is a fluorinated propanamide derivative featuring a 2-fluorophenyl group and a hybrid heterocyclic ethyl chain comprising furan-2-yl and thiophen-3-yl moieties. Its molecular formula is C₁₉H₁₈FNO₂S, with a molecular weight of 343.4151 g/mol .

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-17-5-2-1-4-14(17)7-8-19(22)21-12-16(15-9-11-24-13-15)18-6-3-10-23-18/h1-6,9-11,13,16H,7-8,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPHKCMLJTWPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzaldehyde, furan-2-carbaldehyde, and thiophene-3-carbaldehyde. These intermediates are then subjected to a series of reactions including condensation, reduction, and amide formation.

    Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amide Formation: The final step involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related propanamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Pharmacological Notes Reference
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide C₁₉H₁₈FNO₂S 343.4151 2-fluorophenyl, furan-2-yl, thiophen-3-yl Unknown; structural features suggest CNS potential
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide C₂₆H₂₃FN₂O 410.48 2-fluoro-biphenyl, indole-ethyl Derived from flurbiprofen; anti-inflammatory
N-[2-(2-fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide C₂₁H₂₀FNO₄ 369.392 2-fluorophenyl-ethyl, coumarin (chromen-2-one) Potential anticoagulant or protease inhibitor
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (2'-fluoro-ortho-fluorofentanyl) C₂₃H₂₆F₂N₂O 396.47 2-fluorophenyl, piperidine, phenethyl Opioid receptor agonist; controlled substance
N-(3-Fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-thiazolidin-3-yl]propanamide C₁₈H₁₆FN₃O₂S₃ 421.53 3-fluorophenyl, thiazolidinone-thiophene Anticancer or antimicrobial (hypothesized)

Pharmacological and Physicochemical Comparisons

  • Fluorine Positioning: The 2-fluorophenyl group in the target compound and 2'-fluoro-ortho-fluorofentanyl enhances lipid solubility and metabolic stability compared to non-fluorinated analogs. However, the piperidine moiety in fluorofentanyl derivatives confers potent µ-opioid receptor binding . The 3-fluorophenyl group in ’s compound likely alters electronic distribution, affecting interactions with enzymes like cyclooxygenase or kinases.
  • Heterocyclic Influence: Furan and thiophene in the target compound may engage in π-π stacking or hydrogen bonding with receptors, similar to indole in ’s compound, which targets serotonin pathways .
  • Biological Activity :

    • Fluorofentanyl derivatives () exhibit nM-level affinity for opioid receptors , whereas the target compound’s activity remains uncharacterized.
    • The coumarin-containing analog () may inhibit proteases or kinases due to structural similarity to warfarin .

Biological Activity

3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial properties, interactions with enzymes, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C17H18FN1O2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_1\text{O}_2\text{S}

This structure incorporates:

  • A fluorophenyl group, which may enhance binding affinity to biological targets.
  • A furan ring, known for its biological activity.
  • A thiophene moiety, contributing to the compound's electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly against various bacterial strains and potential interactions with specific enzymes.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of compounds with similar structures. For instance, derivatives containing furan and thiophene rings have shown significant activity against gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for some related compounds was found to be as low as 64 µg/mL against Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
3-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole64E. coli, S. aureus

Enzyme Interaction Studies

The compound's interaction with specific enzymes is crucial for understanding its mechanism of action. Preliminary studies suggest that the presence of multiple functional groups enhances the potential for diverse interactions, possibly modulating enzyme activity through binding interactions.

For example:

  • The fluorophenyl group may improve binding affinity.
  • The carboxamide and pyrazole groups could facilitate hydrogen bonding with biological targets.

In vitro studies are essential to assess the binding affinity and efficacy of this compound against specific proteins or enzymes.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study investigated various furan derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited notable inhibition against E. coli and Staphylococcus aureus .
  • Enzyme Inhibition Assays : In another research effort, compounds with similar scaffolds were screened for their ability to inhibit tyrosinase, an enzyme involved in melanin production. These compounds showed IC50 values ranging from 4.39 µM to 1.71 µM, indicating strong inhibitory effects comparable to standard inhibitors .

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